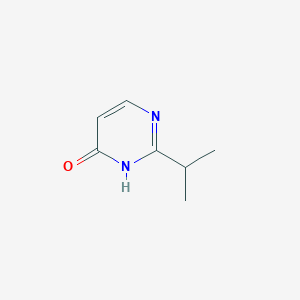

2-(Propan-2-yl)pyrimidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Propan-2-yl)pyrimidin-4-ol” is a pyrimidine compound . It has been identified as a major metabolite of the pesticide diazinon . The molecular formula of this compound is C7H10N2O .

Molecular Structure Analysis

The molecular structure of “2-(Propan-2-yl)pyrimidin-4-ol” consists of a pyrimidine ring with a hydroxyl group at the 4-position and an isopropyl group at the 2-position .

Physical And Chemical Properties Analysis

The average mass of “2-(Propan-2-yl)pyrimidin-4-ol” is 138.167 Da, and its monoisotopic mass is 138.079315 Da .

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Pyrimidinamines, which are structurally related to “2-(Propan-2-yl)pyrimidin-4-ol”, have been studied for their fungicidal activities. The design and synthesis of these compounds aim to create effective treatments against fungal infections in agriculture and medicine .

Anti-fibrotic Activities

Derivatives of pyrimidine have been synthesized and evaluated for their biological activities against hepatic stellate cells, which play a role in liver fibrosis. Some of these compounds have shown promising anti-fibrotic activities, suggesting potential therapeutic applications for “2-(Propan-2-yl)pyrimidin-4-ol” in treating liver diseases .

Synthesis of Heterocyclic Compounds

The ultrasonic-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ol derivatives demonstrates the versatility of pyrimidine compounds in creating novel heterocyclic structures with potential biological activities. This indicates that “2-(Propan-2-yl)pyrimidin-4-ol” could be used as a precursor in the synthesis of new chemical entities for drug development .

Life Science Research

Pyridinols, which share a similar pyrimidine structure, are used extensively in life science research for the development of pharmaceutical drugs and biotechnology solutions. This suggests that “2-(Propan-2-yl)pyrimidin-4-ol” may also find applications in these research fields .

Therapeutic Potential

The review of pyridopyrimidine structures highlights their therapeutic interest, with some already approved for use as therapeutics. This points to the possibility of “2-(Propan-2-yl)pyrimidin-4-ol” being explored for its therapeutic potential in various medical conditions .

Wirkmechanismus

Mode of Action

2-(Propan-2-yl)pyrimidin-4-ol interacts with its targets by inhibiting the electron transport in the mitochondrial complex I . This inhibition disrupts the normal energy production in the cell, leading to cell death . The mode of action of 2-(Propan-2-yl)pyrimidin-4-ol is different from other fungicides, which makes it a promising compound in the fight against pesticide resistance .

Biochemical Pathways

The biochemical pathway primarily affected by 2-(Propan-2-yl)pyrimidin-4-ol is the electron transport chain in the mitochondria . By inhibiting the mitochondrial complex I, the compound disrupts the normal flow of electrons in the chain, leading to a decrease in ATP production . This energy deficit can lead to cell death, particularly in rapidly dividing cells such as fungi .

Pharmacokinetics

The compound’s effectiveness against fungi suggests that it is well-absorbed and distributed in the target organisms

Result of Action

The primary result of the action of 2-(Propan-2-yl)pyrimidin-4-ol is the death of the target cells . By disrupting the energy production in the cell, the compound induces cell death, effectively controlling the growth of fungi .

Eigenschaften

IUPAC Name |

2-propan-2-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(2)7-8-4-3-6(10)9-7/h3-5H,1-2H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFMDOVUGJNEAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Propan-2-yl)pyrimidin-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2918828.png)

![(E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2918829.png)

![N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide](/img/structure/B2918831.png)

![5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2918832.png)

![4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2918833.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2918839.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2918840.png)

![3-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B2918841.png)

![2-[2-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2918845.png)

![N-(4-ethoxyphenyl)-2-fluoro-5-[(4-fluorophenyl)methylsulfamoyl]benzamide](/img/structure/B2918849.png)